molecular formula C5H3Br2N B189624 2,4-Dibromopyridine CAS No. 58530-53-3

2,4-Dibromopyridine

Cat. No. B189624
CAS RN: 58530-53-3
M. Wt: 236.89 g/mol
InChI Key: PCMMSLVJMKQWMQ-UHFFFAOYSA-N
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Description

2,4-Dibromopyridine is a research chemical used in the synthesis of novel pyridine-bridged analogs of combretastatin-A4 as anticancer agents . It has a molecular formula of C5H3Br2N and a molecular weight of 236.89 .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. One method involves the ammoniation reaction on this compound-N-oxide serving as a raw material and ammonia water . Another method involves a regioselective 2,6-diamination reaction as a key step .


Molecular Structure Analysis

The molecular structure of this compound is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure is further characterized by the presence of two bromine atoms attached to the pyridine ring .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can undergo a double Curtius rearrangement as a key transformation . It can also undergo a regioselective 2,6-diamination reaction .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 35-40 °C . It has a molar refractivity of 39.7±0.3 cm^3 and a polar surface area of 13 Å^2 .

Scientific Research Applications

Synthesis and Mechanistic Studies

2,4-Dibromopyridine is involved in Suzuki cross-coupling reactions with alkenyl(aryl) boronic acids. This process yields 4-bromo-2-carbon substituted pyridines, which are otherwise challenging to prepare. These reactions are catalyzed by palladium under specific conditions and provide insights into the electrophilic character of C–Br bonds in dibromopyridines (Sicre, Alonso-Gómez, & Cid, 2006).

Amination Processes

The interaction of this compound with primary or secondary amines has been explored, leading to the selective production of 6-bromopyridine-2-amines. These compounds are valuable for subsequent C-C cross-coupling reactions. The research underscores the importance of this compound in synthesizing bioactive natural products and medicinally important compounds (Bolliger, Oberholzer, & Frech, 2011).

Solvent Influence on Reactions

The solvent's role in the reactivity of this compound has been studied, particularly its interaction with ammonia. This research highlights how different solvents can influence the substitution reactions of halogen atoms in pyridine derivatives, which is crucial for understanding reaction mechanisms in various chemical environments (Hertog & Jouwersma, 2010).

Monolithiation Processes

Selective monolithiation of 2,5-dibromopyridine, closely related to this compound, demonstrates how different solvents and concentrations can influence the selectivity of lithiation at specific positions on the pyridine ring. This understanding is critical for designing synthesis pathways in organic chemistry (Wang et al., 2000).

Selective Bromine-Substitution

4,4'-Dibromo-2,2'-bipyridine, derived from this compound, has been used in selective monoor disubstitution processes under palladium catalysis. This research is significant for the synthesis of pyridine and bipyridine building blocks in coordination chemistry and materials science (Garcia-Lago et al., 2008).

Alkynylation and Arylation

2,4-Dibromopyridines have been used in palladium-catalyzed alkynylation and arylation reactions. These reactions are crucial for synthesizing various organic compounds and have applications in the pharmaceutical industry and organic materials science (Zhang et al., 2016; Zhou et al., 2013).

Coordination Compounds in Various Fields

2,2′:6′,2′′‐terpyridine, related to this compound, has been utilized in materials science, biomedicinal chemistry, and organometallic catalysis. These coordination compounds are involved in a wide range of reactions and have applications in diverse fields, from artificial photosynthesis to biochemical transformations (Winter, Newkome, & Schubert, 2011).

Safety and Hazards

2,4-Dibromopyridine is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .

Future Directions

2,4-Dibromopyridine has potential applications in the synthesis of novel pyridine-bridged analogs of combretastatin-A4 as anticancer agents . It is also used in the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2,4-dibromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMMSLVJMKQWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355745
Record name 2,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58530-53-3
Record name 2,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,4-dibromopyridine particularly useful in organic synthesis?

A: this compound's value stems from its ability to undergo selective bromine substitution reactions. This selectivity allows chemists to introduce different substituents at specific positions on the pyridine ring, creating a wide array of complex molecules. For example, palladium-catalyzed cross-coupling reactions with this compound enable the synthesis of unsymmetrical 2,4-disubstituted pyridines, valuable building blocks for pharmaceuticals and materials. [, ]

Q2: How does the choice of catalyst influence the regioselectivity of reactions involving this compound?

A: Research demonstrates that the nature of the palladium catalyst significantly impacts regioselectivity during cross-coupling reactions with this compound. [, ] While mononuclear palladium catalysts typically favor arylation at the C2 position, multinuclear palladium species, such as Pd3-type clusters and nanoparticles, switch the selectivity to the C4 position. This selectivity shift is attributed to the distinct reactivity profiles of these different palladium species. []

Q3: Can you provide an example of how this compound contributes to complex molecule synthesis?

A: One compelling example is the total synthesis of the visual pigment A2E. This intricate process leverages the versatility of palladium-catalyzed cross-coupling reactions with this compound. A regioselective Suzuki or Negishi coupling introduces the first substituent, followed by a Sonogashira reaction to incorporate an alkyne functionality. Finally, a double Stille cross-coupling completes the bispolyenyl skeleton of A2E. []

Q4: Are there efficient large-scale synthesis methods for derivatives of this compound?

A: Researchers have developed a practical and safe large-scale synthesis of 2,6-diamino-4-bromopyridine, a valuable derivative of this compound. [] This method employs a regioselective 2,6-diamination reaction as a key step and offers a higher yield compared to previous methods. This development is crucial for facilitating research and industrial applications requiring this specific derivative. []

Q5: Have there been any computational studies conducted on this compound?

A: Density functional theory calculations have been employed to investigate the interactions between this compound and a Cu(100) surface. [] These studies provided valuable insights into adsorption geometries, C-Br bond dissociation pathways, and associated energetics, enhancing our understanding of the molecule's behavior on metal surfaces. []

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